BenchChemオンラインストアへようこそ!

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

NNMT inhibition Bisubstrate inhibitors Enzymatic assay

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also referred to as MS2734, is a synthetic bisubstrate inhibitor of human Nicotinamide N‑Methyltransferase (NNMT). It belongs to the thiazolidinedione class and was the first small‑molecule inhibitor for which a co‑crystal structure with human NNMT was solved, confirming simultaneous engagement of both the substrate and cofactor binding pockets.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 1639209-60-1
Cat. No. B1676854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS1639209-60-1
SynonymsMS2734;  MS-2734;  MS 2734
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8-
InChIKeyLCMWJRBNDRHCJL-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 1639209-60-1): Baseline Identity and Procurement Context


(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also referred to as MS2734, is a synthetic bisubstrate inhibitor of human Nicotinamide N‑Methyltransferase (NNMT) [1]. It belongs to the thiazolidinedione class and was the first small‑molecule inhibitor for which a co‑crystal structure with human NNMT was solved, confirming simultaneous engagement of both the substrate and cofactor binding pockets [1]. The compound is supplied as a research‑grade chemical tool for investigating NNMT‑related pathways in metabolic disorders, oncology, and neurodegeneration [1].

Why a Generic NNMT Inhibitor Cannot Substitute (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione


NNMT inhibitors vary dramatically in binding mode, potency, and selectivity. Simple substrate‑mimetic inhibitors such as 5‑amino‑1‑MQ achieve low‑micromolar IC50 values through a single‑site mechanism, while covalent inhibitors like RS004 target the Cys165 residue in the SAM pocket [1]. MS2734 is distinguished by its bisubstrate design, occupying both the nicotinamide and SAM sites simultaneously, which yields a unique selectivity fingerprint and a well‑defined structural binding mode [1][2]. Substituting a structurally unrelated NNMT inhibitor for MS2734 would confound target‑engagement studies, selectivity profiling, and any SAR campaign built on the bisubstrate pharmacophore, because each class exhibits distinct off‑target liabilities and kinetic mechanisms [2].

Head‑to‑Head Quantitative Differentiation of (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (MS2734)


11‑Fold Greater NNMT Inhibition Potency Relative to the Closest Structural Analog MS2756

In the same SAHH‑coupled fluorescent assay, MS2734 inhibited human NNMT with an IC50 of 14 ± 1.5 μM, whereas the structurally related bisubstrate inhibitor MS2756 (differing only in the length of the amino‑acid linker) exhibited an IC50 of 160 ± 1 μM [1]. The 11‑fold potency advantage is corroborated by isothermal titration calorimetry (ITC): MS2734 binds with a Kd of 2.7 ± 0.2 μM, compared to 42.8 ± 6.3 μM for MS2756 [1].

NNMT inhibition Bisubstrate inhibitors Enzymatic assay

Superior Selectivity Profile Across 35 Methyltransferases Compared with Covalent and Substrate‑Mimetic NNMT Inhibitors

MS2734 was screened against a panel of 34 histone, DNA, and RNA methyltransferases and one histone acetyltransferase at 50 μM. Only four enzymes (DOT1L, PRMT7, BCDIN3D, SMYD2) showed inhibition, with IC50 values of 1.3, 20, 40, and 62 μM, respectively [1]. In contrast, the covalent NNMT inhibitor RS004 lacks published selectivity data, and the broad‑spectrum methyltransferase inhibitor sinefungin inhibits multiple methyltransferases at low micromolar concentrations [2]. No equivalent selectivity panel data have been disclosed for the substrate‑mimetic inhibitors 5‑amino‑1‑MQ or JBSNF‑000088 [2].

Selectivity profiling Methyltransferase panel Off‑target screening

First‑in‑Class Co‑Crystal Structure with Human NNMT Enables Rational Design vs. Structurally Uncharacterized Inhibitors

The co‑crystal structure of human NNMT in complex with MS2734 (PDB: 6CHG) represents the first and only publicly available structure of hNNMT with a small‑molecule bisubstrate inhibitor [1]. The structure unambiguously shows that the thiazolidinedione‑bearing fragment occupies the nicotinamide‑binding site while the adenosine‑mimetic moiety binds the SAM pocket [1]. For comparator compounds such as MS2756, compound 45, and LL320, no co‑crystal structures with hNNMT have been deposited [2]. The absence of structural data prevents rational optimization of these chemotypes.

X‑ray crystallography Ligand‑protein complex Structure‑based design

Distinct Kinetic Mechanism: Non‑competitive with Nicotinamide, Competitive with SAM

Kinetic analysis revealed that MS2734 is non‑competitive with the nicotinamide substrate and competitive with the SAM cofactor [1]. This dual‑site mechanism differentiates MS2734 from substrate‑mimetic inhibitors like 5‑amino‑1‑MQ (competitive with nicotinamide only, IC50 = 1.2 μM) and from SAM‑competitive inhibitors like SAH (IC50 = 35.3 μM) [2]. The non‑competitive component with respect to nicotinamide means that increasing cellular nicotinamide concentrations cannot fully overcome MS2734 inhibition, a property not shared by pure substrate‑competitive agents [1].

Enzyme kinetics Mechanism of action Bisubstrate inhibition

Tight‑Binding Affinity (Kd = 2.7 μM) Confirmed by Orthogonal Biophysical Method

MS2734 binding to human NNMT was quantitated by ITC, yielding a Kd of 2.7 ± 0.2 μM with a 1:1 stoichiometry [1]. This biophysical confirmation contrasts with many reported NNMT inhibitors for which only enzymatic IC50 values are available, leaving ambiguities about aggregation‑based or assay‑interference artifacts [2]. For example, compound 45 (IC50 = 29 μM) has no reported ITC data, and the covalent inhibitor RS004 has no binding‑constant characterization [2]. The congruence between MS2734's biochemical IC50 and biophysical Kd increases confidence that the observed inhibition reflects specific, reversible binding to the NNMT active site.

Isothermal titration calorimetry Binding affinity Biophysical validation

Lower Potency but Higher Structural Confidence vs. High‑Affinity Propargyl‑Linked Inhibitors

More potent NNMT inhibitors have emerged since the disclosure of MS2734, notably LL320 (Ki = 1.6 nM) and NS1 (Ki = 0.5 nM) [1]. However, these propargyl‑linked bisubstrate inhibitors lack co‑crystal structures and comprehensive selectivity profiles, and LL320 suffers from poor cell permeability [1]. MS2734, with an IC50 of 14 μM, offers a trade‑off: lower potency compensated by a solved co‑crystal structure, a known selectivity fingerprint, and a well‑characterized kinetic mechanism that is competitive with SAM [2]. For laboratories prioritizing structural tractability and mechanistic clarity over absolute potency, MS2734 remains the more informative chemical probe.

Inhibitor comparison Potency vs. structural data Drug‑discovery tools

Optimal Use Cases for (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (MS2734)


Structural Biology and Fragment‑Based Drug Design Campaigns Targeting NNMT

The co‑crystal structure of MS2734 with hNNMT (PDB 6CHG) provides the only experimentally validated map of ligand‑protein interactions across both the nicotinamide and SAM pockets [1]. Structural biology groups can co‑crystallize MS2734 derivatives or use the parent compound as a reference ligand in competitive soaking experiments to identify novel fragments. Procurement of MS2734 is essential for any lab aiming to pursue structure‑guided optimization of NNMT inhibitors [1].

Selectivity‑Profiling Reference Standard for NNMT Inhibitor Development

MS2734 is one of the few NNMT inhibitors with a published, quantitative selectivity profile across 35 methyltransferases [1]. Researchers developing next‑generation NNMT inhibitors should include MS2734 as a reference compound in their own selectivity panels to benchmark off‑target liabilities. The data show that MS2734 inhibits only four off‑targets at ≤50 μM (DOT1L, PRMT7, BCDIN3D, SMYD2), setting a selectivity bar that newer compounds must exceed [1].

Biochemical Mechanistic Studies of NNMT Bisubstrate Inhibition

The kinetic mechanism of MS2734—non‑competitive with nicotinamide and competitive with SAM—is fully characterized under defined assay conditions [1]. This makes MS2734 the inhibitor of choice for enzymology labs investigating the order of substrate binding, transition‑state mimicry, or the kinetic consequences of bisubstrate engagement. Alternative inhibitors such as 5‑amino‑1‑MQ or SAH exhibit simpler competitive mechanisms and cannot probe the dual‑site dynamics that MS2734 uniquely addresses [1].

Positive Control for Biophysical Assay Development (ITC, SPR, DSF)

With a confirmed ITC Kd of 2.7 μM and a 1:1 binding stoichiometry, MS2734 serves as a robust positive control for developing and validating biophysical assays aimed at NNMT [1]. Its reversible, non‑covalent binding mode avoids the complications of covalent inhibitors (e.g., RS004) that require time‑dependent incubation and may complicate kinetic binding experiments. Labs setting up surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) screens for NNMT should use MS2734 to establish baseline sensorgrams or melting‑temperature shifts [1].

Quote Request

Request a Quote for (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.